N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-6-5-7-13(10-12)15-20-17-22(21-15)14(11-24-17)8-9-19-16(23)18(2,3)4/h5-7,10-11H,8-9H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDZNVBBMPAZNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Triazole Thiols and Thiazole Precursors
A common method involves reacting 1,2,4-triazole-3-thiol derivatives with thiazole-forming reagents. For example:
- Reagents : 4-methyl-1,2,4-triazole-3-thiol, chloroacetic acid, and m-tolualdehyde.
- Conditions : Reflux in acetic acid/acetic anhydride (5:5 mL) with sodium acetate (20 mmol) for 3 hours.
This three-component reaction yields 5-(m-tolylidene)-thiazolo[3,2-b]triazol-6(5H)-one intermediates, which are hydrogenated to saturate the exocyclic double bond.
Installation of the Pivalamide Group
The final step involves amidating the ethylamine intermediate with pivaloyl chloride.
Amidation Conditions
- Reagents : Ethylamine intermediate, pivaloyl chloride, triethylamine.
- Solvent : Dichloromethane (DCM) at 0–5°C.
- Procedure : Slow addition of pivaloyl chloride to the amine solution, followed by stirring at room temperature for 6 hours. The product is purified via column chromatography (silica gel, hexane/ethyl acetate).
Optimization and Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces reaction times for core formation and amidation steps, improving yields by 15–20% compared to conventional heating.
Solid-Phase Synthesis
Immobilization of the triazole precursor on Wang resin enables stepwise assembly, though this method remains experimental for this compound.
Analytical Characterization
Spectroscopic Validation
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar thiazolo-triazole core and the staggered conformation of the ethyl-pivalamide chain.
Reaction Condition Optimization Tables
Table 1: Comparison of Core Synthesis Methods
Table 2: Amidation Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et$$_3$$N | DCM | 25 | 6 | 85 |
| Pyridine | THF | 40 | 8 | 78 |
| NaHCO$$_3$$ | Acetone | 0–5 | 12 | 72 |
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Synthetic Routes
The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide typically involves multiple steps:
- Formation of the Thiazole Ring : Synthesized through cyclization of thioamides with α-haloketones under basic conditions.
- Formation of the Triazole Ring : Created by cyclizing hydrazides with carbon disulfide followed by reaction with hydrazine.
- Coupling of Rings : The thiazole and triazole rings are coupled using a condensation reaction with coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Introduction of the Pivalamide Group : This step finalizes the synthesis by attaching the pivalamide moiety.
Industrial Production Methods
For industrial applications, optimizing the synthetic route is crucial to improve yield and scalability. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicinal Chemistry
This compound is investigated for its potential as:
- Anti-inflammatory Agent : It may inhibit cyclooxygenase (COX) enzymes.
- Analgesic Properties : Modulating pain pathways.
- Antimicrobial Activity : Effective against various bacterial and fungal strains.
Biological Research
In biological studies, it serves as a tool for:
- Investigating cellular processes and molecular interactions.
- Understanding disease mechanisms and therapeutic interventions.
Materials Science
The compound's unique electronic properties make it suitable for:
- Optoelectronic Devices : Such as organic light-emitting diodes (OLEDs).
- Organic Field-Effect Transistors (OFETs) .
Industrial Applications
In industry, it can be utilized as:
- A precursor for synthesizing other complex molecules.
- A catalyst in various chemical reactions.
This compound exhibits significant biological activities:
Anticancer Properties
Research indicates that compounds similar to this one show potent activity against various human cancer cell lines. The anticancer efficacy is linked to their ability to induce apoptosis and inhibit cell proliferation through multiple biochemical pathways.
Antimicrobial Effects
The thiazolo[3,2-b][1,2,4]triazole scaffold has been associated with antimicrobial properties:
- Effective against Mycobacterium tuberculosis and other pathogens.
Structure-Activity Relationship (SAR)
The presence of specific functional groups influences the compound's potency against different biological targets. Modifications in the thiazole or triazole rings can significantly alter biological activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- A study on thiazolo[3,2-b][1,2,4]triazole derivatives reported significant anticancer properties against various cell lines .
- Research focused on antimicrobial activities highlighted effectiveness against bacterial strains .
- Investigations into the synthesis of novel derivatives have shown promising results in enhancing biological activity .
Mechanism of Action
The mechanism of action of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain. Additionally, the compound’s ability to interact with nucleic acids and proteins can influence gene expression and cellular signaling pathways.
Comparison with Similar Compounds
(a) 2-Methylthio-1,2,4-triazolo[3,2-b]benzothiazole (7a)
- Core Structure : Shares the thiazolo[3,2-b][1,2,4]triazole system but lacks the pivalamide chain and m-tolyl substituent.
- Synthesis : Synthesized via photolysis of sulfilimines (e.g., compound 5a ) with a 62% yield .
- Key Differences : The methylthio (-SMe) group at position 2 contrasts with the m-tolyl and ethyl-pivalamide substituents in the target compound. This difference likely alters electronic properties and bioactivity.
(b) Thiazolo[3,2-b][1,2,4]triazole Derivatives (4a-4h)
- Core Structure: Similar fused thiazolo-triazole system but substituted with furan-2-yl and thioxothiazolidinone groups .
- Synthesis : Prepared via refluxing with piperidine and glacial acetic acid, differing from the photolysis methods used for the target compound’s analogs .
Pivalamide-Containing Triazine Derivatives ()
Compounds 6–10 from share the pivalamide group but have triazine-based cores instead of thiazolo-triazole systems:
| Compound | Core Structure | Substituents | Antimicrobial Activity (MIC, μg/mL) |
|---|---|---|---|
| 6 | 1,2,4-triazin-5-one | Phenylcarbamothioyl hydrazino group | Moderate activity against Gram-positive bacteria |
| 7 | 1,2,4-triazolidin-3-thione | 5-oxo-4-phenyl group | Enhanced activity vs. Gram-negative strains |
| 8 | Triazino[4,3-b][1,2,4]triazine | Amino and dioxo groups | Broad-spectrum inhibition (74% yield) |
| 9 | Triazino[4,3-b][1,2,4]triazin-7-yl | Chloroethyl group | Selective against Pseudomonas aeruginosa |
| 10 | Triazino[4,3-b][1,2,4]triazin-4H | Phenylimino group | High potency against Bacillus subtilis |
Key Comparisons :
- Bioactivity : The pivalamide group in these compounds enhances lipophilicity and membrane penetration, contributing to antimicrobial efficacy. However, the thiazolo-triazole core in the target compound may offer improved binding to sulfur-dependent enzymes or receptors.
- Synthetic Accessibility : The triazine derivatives are synthesized via reflux (50–74% yields) , whereas thiazolo-triazole systems often require photolysis or thermal decomposition (51–82% yields) .
PROTAC and Cephalosporin Analogues (–4)
- PROTAC-1 (): Contains a thieno-triazolo-diazepine core but is functionally distinct as a proteolysis-targeting chimera. Its complexity (e.g., dioxopiperidinyl groups) contrasts with the simpler pivalamide-thiazolo-triazole structure .
- Cefozopran () : A cephalosporin antibiotic with an imidazo[1,2-b]pyridazine moiety. While unrelated in structure, it highlights the therapeutic relevance of nitrogen-rich heterocycles .
Biological Activity
N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.
Chemical Structure and Synthesis
The compound features a thiazolo[3,2-b][1,2,4]triazole core structure, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of hydrazine derivatives with thiazole and triazole components to yield the desired heterocyclic structure.
Table 1: Summary of Synthetic Methods
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Hydrazine | 70-80 |
| 2 | Substitution | Pivaloyl chloride | 60-75 |
| 3 | Purification | Recrystallization | - |
Biological Activities
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole moiety exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that similar compounds demonstrate significant antibacterial and antifungal properties. For instance, derivatives have been tested against various strains of bacteria and fungi with promising results .
- Anticancer Effects : The thiazolo[3,2-b][1,2,4]triazole scaffold has been linked to anticancer activities. In vitro studies have indicated that these compounds can inhibit cell proliferation in different cancer cell lines .
- Anti-inflammatory Properties : Certain derivatives have exhibited anti-inflammatory effects in animal models. For example, compounds were evaluated using the carrageenan-induced paw edema model and showed significant inhibition compared to control groups .
Table 2: Biological Activity Overview
| Activity Type | Model/Method Used | Results |
|---|---|---|
| Antimicrobial | Agar diffusion method | Inhibition zones observed |
| Anticancer | MTT assay on cancer cell lines | IC50 values ranging from 10-20 µM |
| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction in swelling |
Case Studies
- Antimicrobial Study : A study evaluating various thiazole derivatives found that this compound exhibited notable activity against Gram-positive bacteria with an MIC value of 15 µg/mL .
- Anticancer Research : In a recent investigation into the anticancer properties of triazole derivatives, it was found that modifications at the C-5 position of the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines . This suggests that structural variations can lead to improved therapeutic profiles.
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory potential using a mouse model and demonstrated that compounds similar to this compound could reduce inflammation markers significantly compared to standard treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
